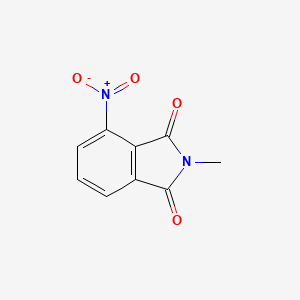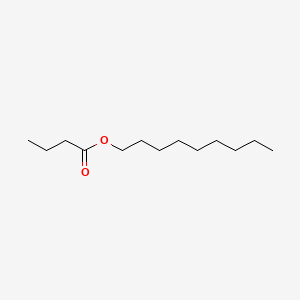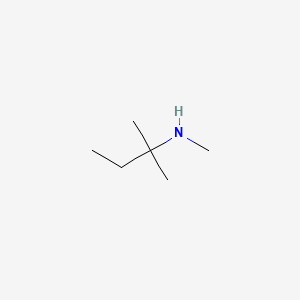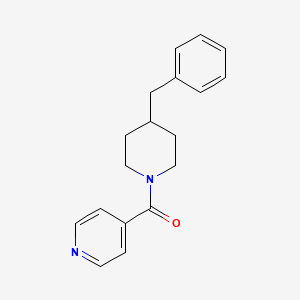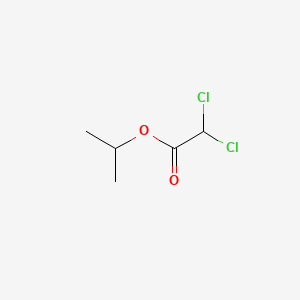
Isopropyl dichloroacetate
概要
説明
Isopropyl dichloroacetate (C5H8Cl2O2) is an organic compound and an acid analogue of acetic acid. In this molecule, two of the three hydrogen atoms of the methyl group have been replaced by chlorine atoms . It is also known as dichloroethanoic acid, bichloroacetic acid, or simply DCA.
Synthesis Analysis
CH3CHOHCH3 + Cl2COCOCl → CH3COOC(CH3)Cl2 + 2HCl This reaction results in the formation of isopropyl dichloroacetate .
Molecular Structure Analysis
Isopropyl dichloroacetate has the following molecular structure:
Physical And Chemical Properties Analysis
科学的研究の応用
Cancer Cell Metabolism Alteration
Isopropyl dichloroacetate has been studied for its potential to alter cancer cell metabolism. By inhibiting pyruvate dehydrogenase kinase (PDK), it shifts the cancer cells’ metabolism from glycolysis to glucose oxidation . This metabolic reprogramming can lead to decreased tumor growth and may improve the efficacy of other cancer treatments.
Enhancement of T Cell Function
Research indicates that Isopropyl dichloroacetate can improve the function of T cells within the tumor microenvironment by reducing tumor-derived lactic acid. This helps in overcoming the immune suppression caused by the lactic acid, potentially leading to better outcomes in cancer immunotherapy .
Anti-Cancer Effects in Lung Cancer
Studies have shown that Isopropyl dichloroacetate can have anti-cancer effects, particularly in lung cancer. It has been reported to decrease the viability and colony growth of non-small cell lung cancer cells and reduce tumor xenograft growth in vivo .
Impact on Cancer Stem Cell Fraction
Isopropyl dichloroacetate may significantly affect the cancer stem cell fraction, contributing to the eradication of cancer. This application is particularly promising as it targets the root of cancer recurrence and metastasis .
Co-Administration with Chemotherapy
The compound has been tested in co-administration with conventional chemotherapy, where it has shown to enhance the anti-cancer effects of drugs like cisplatin. This synergistic effect could lead to more effective cancer treatment protocols .
Exploration of New Molecular Targets
Ongoing research is exploring the potential of Isopropyl dichloroacetate to find new molecular targets for cancer therapy. The compound’s ability to interfere with cancer cell metabolism opens up possibilities for novel therapeutic strategies .
作用機序
Target of Action
Isopropyl dichloroacetate, like its parent compound dichloroacetate (DCA), primarily targets the enzyme pyruvate dehydrogenase kinase (PDK) . PDK is an enzyme that inhibits the activity of pyruvate dehydrogenase (PDH), a key enzyme involved in the conversion of pyruvate to acetyl-CoA in the mitochondria . By inhibiting PDK, isopropyl dichloroacetate effectively increases the activity of PDH .
Mode of Action
Isopropyl dichloroacetate acts by inhibiting PDK, which leads to the activation of PDH . This shifts the cell’s metabolism from anaerobic glycolysis (the Warburg effect) to mitochondrial oxidative phosphorylation . This shift in metabolic activity can lead to increased production of reactive oxygen species (ROS), which can induce apoptosis (programmed cell death) in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by isopropyl dichloroacetate is the glycolytic pathway . By inhibiting PDK and activating PDH, isopropyl dichloroacetate promotes the conversion of pyruvate to acetyl-CoA, which enters the citric acid cycle for further oxidation . This shifts the cell’s metabolism away from glycolysis and towards oxidative phosphorylation, affecting energy production and potentially leading to the death of cancer cells .
Pharmacokinetics
The clearance of DCA was found to be significantly reduced during the anhepatic phase of liver transplantation, indicating that the liver plays a crucial role in its metabolism . The recommended phase 2 dose (RP2D) of oral DCA is 6.25 mg/kg twice daily .
Result of Action
The primary molecular effect of isopropyl dichloroacetate is the shift in cellular metabolism from glycolysis to oxidative phosphorylation . This can lead to increased production of ROS, which can induce apoptosis in cancer cells . On a cellular level, this can result in the death of cancer cells and a reduction in tumor size .
Action Environment
The action of isopropyl dichloroacetate can be influenced by the tumor microenvironment. High concentrations of lactic acid, a by-product of glycolysis, are typical features of tumors . Lactic acid has been shown to suppress the activation and function of T cells in the tumor microenvironment . By shifting the cell’s metabolism away from glycolysis, isopropyl dichloroacetate can potentially reduce the concentration of lactic acid, thereby improving immune surveillance and tumor growth regulation .
将来の方向性
特性
IUPAC Name |
propan-2-yl 2,2-dichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2/c1-3(2)9-5(8)4(6)7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTISLVNJCYZCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179711 | |
| Record name | Isopropyl dichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl dichloroacetate | |
CAS RN |
25006-60-4 | |
| Record name | Acetic acid, 2,2-dichloro-, 1-methylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25006-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl dichloroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025006604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl dichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl dichloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


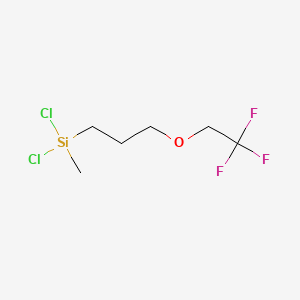

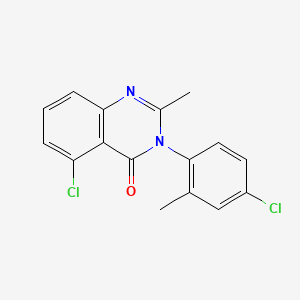
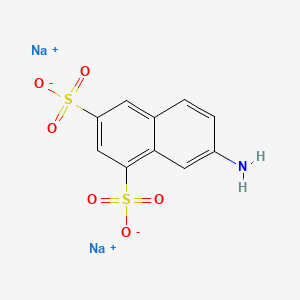

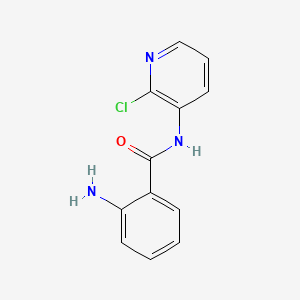
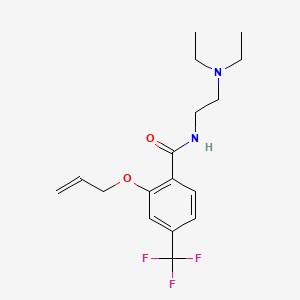
![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethyl-](/img/structure/B1619559.png)
